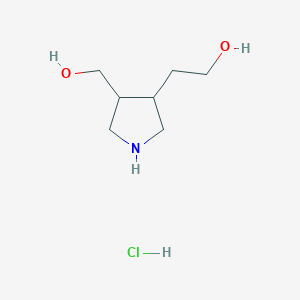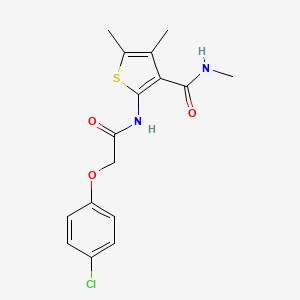
2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride” is a compound with the CAS Number: 2172569-92-3 . It has a molecular weight of 181.66 and is an oil in its physical form .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c9-2-1-6-3-8-4-7 (6)5-10;/h6-10H,1-5H2;1H . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.66 . It is an oil in its physical form . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthetic Intermediate
- Explanation : Its functional groups make it an excellent building block for constructing more complex molecules. Researchers often use it as a starting point to synthesize compounds with specific properties or functionalities .
Biologically Important Alkylaminophenol Compound
- Explanation : It belongs to the class of alkylaminophenols and has potential applications in drug discovery and medicinal chemistry. Researchers have synthesized it using the Petasis reaction, which opens up avenues for further exploration .
Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- Explanation : It can be synthesized in 51% overall yield through a 1,3-dipolar cycloaddition reaction. The resulting compound has applications in drug development and other bioorganic processes .
Chemical Biology and Medicinal Chemistry
- Explanation : By studying its effects on enzymes, receptors, or other biomolecules, scientists gain insights into potential therapeutic applications. For instance, it may act as a modulator of specific pathways or receptors .
Polymer Chemistry
- Explanation : Its functional groups allow it to participate in polymerization reactions. Researchers explore its incorporation into polymer chains to enhance material properties, such as solubility, mechanical strength, or biocompatibility .
Catalysis and Green Chemistry
- Explanation : Its hydroxymethyl group can participate in various catalytic processes. Researchers investigate its potential for sustainable and environmentally friendly transformations, such as asymmetric synthesis or C-C bond formation .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)pyrrolidin-3-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-2-1-6-3-8-4-7(6)5-10;/h6-10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLZHCDIXTOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)



![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)